molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No. B1315781
CAS RN: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .


Molecular Structure Analysis

“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Methyl 4-(2-aminoethoxy)benzoate is used in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that act on the estrogen receptor and are used in the management of serious aspects of women’s health issues, such as osteoporosis and breast cancer . Methyl 4-(2-aminoethoxy)benzoate esters are synthesized and characterized as key intermediates in the synthesis of SERMs .

Pharmaceutical Research

This compound is used in pharmaceutical research, particularly in the development of new entities treating common diseases and conditions in women, especially post-menopausal women . The research involves medicinal and synthetic organic chemistry along with advances in receptors physiology .

Chemical Synthesis

Methyl 4-(2-aminoethoxy)benzoate is used in chemical synthesis. It is available for purchase from chemical suppliers for use in research and development, bulk manufacturing, and sourcing and procurement .

Botanical Insecticide

Although not directly mentioned in the search results, it’s worth noting that similar compounds, such as methyl benzoate, have been studied as potential botanical insecticides . Methyl benzoate is a metabolite that occurs naturally in plants and has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It’s possible that Methyl 4-(2-aminoethoxy)benzoate could have similar applications, but further research would be needed to confirm this.

Safety And Hazards

“Methyl 4-(2-aminoethoxy)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYWTZXDXXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555869
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethoxy)benzoate

CAS RN

56850-93-2
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-(N-tert-butoxycarbonylamino)ethanol (3.20 g, 19.9 mmol), methyl 4-hydroxybenzoate (3.02 g, 19.9 mmol) and Ph3P (6.25 g, 23.8 mmol) in THF (50 ml) was added dropwise DIAD (4.69 ml, 23.8 mmol) over for 5 min. The reaction mixture was heated under reflux for 3 hr. The mixture was evaporated and the residue was dissolved in CH2Cl2 (30 ml) and TFA (30 ml). The reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and the residue was dissolved in CHCl3 and H2O. The solution was made basic by sat. NaHCO3 and extracted with CHCl3. The extract was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography on silica-gel with CHCl3-MeOH (30:1, v/v) as eluent to give methyl 4-(2-aminoethoxy)benzoate (1.03 g, 34% for 2 steps) as a colorless oil. 1H-NMR (CDCl3) δ 3.10–3.13 (m, 2 H), 3.89 (s, 3 H), 4.03–4.06 (m, 2 H), 6.92–6.94 (m, 2 H), 7.98–8.00 (m, 2 H).
Quantity
3.2 g
Type
reactant
Reaction Step One
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3.02 g
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reactant
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Quantity
6.25 g
Type
reactant
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Quantity
50 mL
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solvent
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Quantity
4.69 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester (350 mg) in EtOH (6 mL) at 0° C. was added concentrated HCl (3 mL). The solution was warmed to room temperature and was concentrated in vacuo to provide the hydrochloride salt of 4-(2-amino-ethoxy)-benzoic acid methyl ester (266 mg) as a white solid which was used in the next step without further purification.
Name
4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

19-2 (1.59 g, 4.89 mmol) was suspended in 25 mL MeOH. Upon addition of hydrazine (2.0 mL, 64 mmol) the reaction became homogeneous. After 20 h a heavy precipitate had formed. The pH was adjusted to 1 by addition of 6N HCl, MeOH evaporated, and the solid suspended in 1N HCl. After filtering through Celite, the filtrate was washed with CH2Cl2, the pH was adjusted to 12 with 6N NaOH. The aqueous layer was extracted with fresh CH2Cl2. This organic phase was dried (Na2SO4) and concentrated providing 19-3 as a white solid.
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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